2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide
Description
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research
Properties
CAS No. |
941920-38-3 |
|---|---|
Molecular Formula |
C26H20N4O3 |
Molecular Weight |
436.471 |
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C26H20N4O3/c31-25(27-20-11-13-22(14-12-20)33-21-9-5-2-6-10-21)18-29-15-16-30-24(26(29)32)17-23(28-30)19-7-3-1-4-8-19/h1-17H,18H2,(H,27,31) |
InChI Key |
AENBSGPUZHSQQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Known for its medicinal properties and used in similar applications.
Imidazo[1,2-a]pyrimidine: Another compound with a similar core structure, widely studied for its biological activities.
Oxazol-5-(4H)-ones: Used in the synthesis of diverse scaffolds for drug discovery.
Uniqueness
What sets 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide apart is its unique combination of functional groups and structural features, which confer distinct biological activities and potential applications. Its pyrazolo[1,5-a]pyrazine core is particularly noteworthy for its versatility in medicinal chemistry.
Biological Activity
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound notable for its diverse biological activities. This compound, belonging to the pyrazolopyrazine family, exhibits potential as an enzyme inhibitor and receptor modulator, making it a subject of interest in medicinal chemistry. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H20N4O3, with a molecular weight of 436.47 g/mol. Its structure features a pyrazole ring fused to a pyrazine ring, with an acetamide moiety linked to a phenoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Weight | 436.47 g/mol |
| Molecular Formula | C26H20N4O3 |
| LogP | 4.1253 |
| Polar Surface Area | 57.868 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It can bind to various enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways affected depend on the biological context and specific application of the compound.
Enzyme Inhibition
Research indicates that the compound acts as an enzyme inhibitor , affecting pathways related to cell signaling and metabolism. This inhibition can lead to significant therapeutic effects in various diseases.
Receptor Modulation
As a receptor modulator , this compound can influence receptor activity, potentially altering physiological responses. This property is particularly relevant in the development of drugs targeting specific receptors involved in disease mechanisms.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, one study reported significant inhibition of cell proliferation in solid tumor lines, correlating with increased apoptosis markers.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in animal models. Histopathological assessments indicated that treatment with this compound led to decreased edema and inflammatory cell infiltration compared to control groups.
- Analgesic Properties : Pharmacological tests such as the writhing test and hot plate test have been employed to evaluate analgesic activity. Results suggest that the compound may possess pain-relieving properties comparable to standard analgesics.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Amino-pyrazole | Contains an amino group | Anticancer properties | More reactive due to amino group |
| Pyrazolo[3,4-b]pyridine | Fused pyridine ring | Antimicrobial activity | Different ring system impacts reactivity |
| Pyrazolo[1,5-a]pyrimidine | Contains pyrimidine instead of pyrazine | Selective protein inhibition | Different heterocyclic framework affects binding affinity |
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazolo[1,5-a]pyrazine ring protons at δ 7.8–8.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 483.18) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Q. Basic Research Focus
- Anti-inflammatory screening : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ values reported in µM ranges) .
- Anticancer profiling : MTT assays against HeLa or MCF-7 cell lines, with comparisons to cisplatin controls .
- Enzyme inhibition : Kinase assays (e.g., JAK2 or EGFR) using fluorescence-based protocols .
How can researchers optimize synthetic yield and regioselectivity in pyrazolo[1,5-a]pyrazine derivatization?
Q. Advanced Research Focus
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance cyclization efficiency .
- Catalytic systems : Pd(PPh₃)₄ improves cross-coupling yields for aryl substitutions (e.g., phenoxyphenyl group) .
- Temperature control : Maintaining 60–80°C prevents byproduct formation during acetamide coupling .
How should contradictory data in biological activity across structural analogs be resolved?
Q. Advanced Research Focus
- Structure-activity relationship (SAR) analysis : Compare analogs with substitutions (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify critical pharmacophores .
- Target profiling : Use kinome-wide screening to differentiate off-target effects .
- Molecular dynamics simulations : Predict binding affinity variations due to steric/electronic changes .
What computational strategies predict target binding modes and pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrophobic contacts with Phe residues) .
- ADMET prediction : SwissADME estimates moderate metabolic stability (t₁/₂ ~2.5h in human liver microsomes) and blood-brain barrier permeability .
How can metabolic stability be assessed to prioritize derivatives for in vivo studies?
Q. Advanced Research Focus
- Microsomal assays : Incubate with rat/human liver microsomes and NADPH, monitoring parent compound depletion via LC-MS .
- CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) identify potential drug-drug interactions .
What strategies ensure selectivity against structurally related off-target enzymes?
Q. Advanced Research Focus
- Kinase panel screening : Eurofins DiscoverX panels test >100 kinases at 1 µM to identify selectivity cliffs .
- Mutagenesis studies : Ala-scanning of target enzymes pinpoints critical binding residues .
What mechanistic studies elucidate the compound’s mode of action in cancer models?
Q. Advanced Research Focus
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation in treated cell lines .
- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., MAPK/ERK) post-treatment .
- siRNA knockdown : Validates target dependency (e.g., EGFR silencing reduces efficacy) .
How can solubility challenges be addressed in formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
